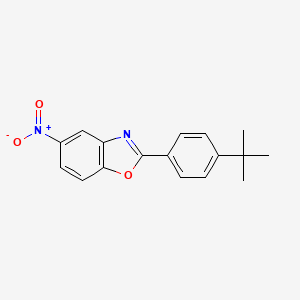
N-(2,4-difluorophenyl)-1-indolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-1-indolinecarboxamide, commonly known as DFN-15, is a novel small molecule that has shown great potential in scientific research. It is a potent inhibitor of the transcription factor nuclear factor kappa B (NF-κB), which is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival.
作用機序
DFN-15 exerts its pharmacological effects by inhibiting the activity of the NF-κB transcription factor. NF-κB is a key regulator of inflammation and immune response and is involved in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. DFN-15 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor protein, IκBα. This leads to the suppression of downstream signaling pathways and the expression of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
DFN-15 has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to suppress the expression of inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and MCP-1. DFN-15 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. Moreover, DFN-15 has been shown to inhibit tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
DFN-15 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research purposes. Moreover, DFN-15 has been shown to have high selectivity for NF-κB inhibition, making it a valuable tool for studying the role of NF-κB in various cellular processes. However, there are some limitations to using DFN-15 in lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in animal models. Moreover, DFN-15 has not been extensively studied in humans, and its safety profile in humans is not well established.
将来の方向性
There are several future directions for the research on DFN-15. One possible direction is to investigate the efficacy of DFN-15 in combination with other therapies, such as chemotherapy and radiation therapy, in the treatment of cancer. Another direction is to study the safety and efficacy of DFN-15 in humans, which can pave the way for its clinical development as a therapeutic agent. Moreover, further research is needed to understand the molecular mechanisms underlying the pharmacological effects of DFN-15 and to identify potential biomarkers for patient selection and monitoring.
合成法
DFN-15 can be synthesized using a multi-step process starting from 2,4-difluoroaniline. The first step involves the reaction of 2,4-difluoroaniline with ethyl chloroformate to form N-(2,4-difluorophenyl) carbamate. This intermediate is then reacted with indoline-1-carboxylic acid to form DFN-15. The purity of the synthesized compound can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
DFN-15 has been extensively studied in various preclinical models, including cell culture systems and animal models. It has been shown to inhibit NF-κB activation and downstream signaling pathways, leading to the suppression of inflammatory cytokines and chemokines. DFN-15 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. Moreover, DFN-15 has been shown to inhibit tumor growth and metastasis in animal models of cancer.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O/c16-11-5-6-13(12(17)9-11)18-15(20)19-8-7-10-3-1-2-4-14(10)19/h1-6,9H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMZMVRQDVLHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2,3-dihydroindole-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)


![4'-[(1,3-benzodioxol-5-ylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5707449.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5707457.png)

![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)
![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5707469.png)
![4-{[(1-allyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5707476.png)

![N-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5707491.png)
![4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B5707501.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5707508.png)
